molecular formula C5H10O5 B583951 d-Ribose-1-d CAS No. 119540-50-0

d-Ribose-1-d

Cat. No.: B583951
CAS No.: 119540-50-0
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-CTKLWWRUSA-N
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Description

d-Ribose-1-d: is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microbial Production: d-Ribose-1-d can be produced through microbial fermentation processes using bacteria such as Bacillus species.

    Chemical Synthesis: Another method involves the cyanohydrin synthesis starting from d-erythrose.

Industrial Production Methods:

    Fermentation: Large-scale production of this compound is typically achieved through fermentation processes using genetically engineered strains of bacteria or yeast.

    Enzymatic Conversion: Enzymes such as ribokinase and ribose-5-phosphate isomerase can be used to convert ribose-5-phosphate into this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions, nitrogenous bases like adenine, guanine, cytosine, and thymine.

Major Products:

    Oxidation: Ribonic acid.

    Reduction: Ribitol.

    Substitution: Nucleosides such as adenosine, guanosine, cytidine, and thymidine.

Comparison with Similar Compounds

    d-Xylose: Another five-carbon sugar that is structurally similar to d-Ribose-1-d but differs in the arrangement of hydroxyl groups.

    d-Arabinose: A pentose sugar that is an epimer of this compound at the second carbon atom.

    d-Lyxose: Another aldopentose that differs from this compound in the configuration of hydroxyl groups.

Uniqueness:

Biological Activity

D-Ribose-1-d is a sugar molecule that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This article explores its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and associated risks based on recent research findings.

Overview of this compound

D-Ribose is a naturally occurring pentose sugar that is integral to the structure of RNA and plays a pivotal role in ATP (adenosine triphosphate) production. The compound's activity has been linked to various metabolic processes, particularly in energy metabolism and cellular signaling.

1. Metabolic Pathways

D-Ribose is involved in the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis and cellular energy production. The metabolism of d-Ribose leads to the generation of ATP, which is critical for numerous cellular functions.

2. Impact on NLRP3 Inflammasome Activation

Recent studies have demonstrated that prolonged administration of d-Ribose can induce NLRP3 inflammasome activation in podocytes, leading to glomerular injury. This mechanism appears to be mediated through the accumulation of advanced glycation end products (AGEs) and their interaction with the receptor for AGEs (RAGE). The activation of NLRP3 results in increased IL-1β production, which is associated with inflammatory responses and diabetic nephropathy .

Table 1: Effects of d-Ribose on Podocyte Injury

ParameterControl Groupd-Ribose Treatment
ProteinuriaLowHigh
IL-1β LevelsBaselineSignificantly Increased
Glomerular Sclerosis ScoreLowHigh

3. Cognitive Effects

A systematic review indicated that d-Ribose administration could lead to cognitive impairment in rodents, with higher doses correlating with more pronounced deficits. Meta-analysis revealed significant decreases in spatial memory performance as measured by the Morris water maze test, along with increased levels of AGEs in the brain .

Table 2: Cognitive Performance Metrics Post d-Ribose Treatment

MetricControl GroupHigh Dose d-Ribose
Platform CrossingsHighLow
Time in Target QuadrantHighLow
Escape LatencyShortProlonged

Pharmacokinetics

The pharmacokinetic profile of d-Ribose reveals rapid absorption and clearance from the bloodstream. Studies indicate that after intravenous administration, d-Ribose exhibits a half-life of approximately 36-44 minutes, with significant excretion occurring within 90 minutes . This rapid metabolism underscores its potential utility and necessity for careful dosing.

Case Study 1: Diabetic Patients

An early investigation into d-Ribose clearance rates illustrated that both healthy and diabetic patients showed similar elimination profiles. However, insulin administration was found to accelerate the clearance process, suggesting a potential therapeutic application for managing blood glucose levels in diabetic patients .

Case Study 2: Muscle Recovery

In clinical settings, d-Ribose supplementation has been shown to reduce muscle soreness and improve recovery following exercise-induced damage. This effect is attributed to its role in replenishing ATP levels post-exercise .

Risks and Considerations

While d-Ribose exhibits beneficial properties, its use is not without risks. Elevated concentrations have been linked to cytotoxic effects on various cell types, including peripheral blood mononuclear cells and neuroblastoma cells. The mechanism appears related to oxidative stress induced by AGEs . Therefore, careful monitoring of dosage and patient response is critical.

Q & A

Basic Questions

Q. What are the key considerations when synthesizing d-Ribose-1-d for experimental use in metabolic studies?

Synthesizing this compound requires attention to isotopic purity, stereochemical integrity, and reproducibility. Methodologically, use enzymatic or chemical deuteration methods followed by rigorous purification (e.g., column chromatography). Verify isotopic labeling via NMR spectroscopy (e.g., observing the absence of proton signals at the C1 position) and mass spectrometry (confirming the molecular ion peak with +1 Da shift). Ensure storage in airtight, moisture-free containers at -20°C to prevent degradation . Document synthesis protocols comprehensively to enable replication, as emphasized in experimental reporting standards.

Q. How can researchers ensure the purity and stability of this compound during long-term storage?

Stability is maintained by storing the compound in a dry, cool environment (-20°C) with desiccants to prevent hygroscopic absorption . Purity should be assessed periodically using HPLC (e.g., C18 reverse-phase columns) or thin-layer chromatography (TLC). For deuterated compounds, monitor isotopic integrity via FT-IR spectroscopy to detect potential H/D exchange with ambient moisture. Include batch-specific purity data in supplementary materials to support reproducibility.

Q. What analytical techniques are critical for characterizing this compound in kinetic studies?

Key techniques include:

  • Isotope-ratio mass spectrometry (IRMS) to quantify deuterium incorporation.
  • Polarimetry to confirm optical activity and rule out racemization.
  • X-ray crystallography for structural validation if novel derivatives are synthesized. Cross-validate results with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton-deuterium environments .

Advanced Research Questions

Q. How should experimental designs be optimized to account for isotopic effects when using this compound in NMR spectroscopy studies?

Deuterium labeling at C1 introduces kinetic isotope effects (KIEs) that may alter reaction rates or equilibrium constants. To mitigate:

  • Use deuterated solvents (e.g., D₂O) to minimize solvent exchange artifacts.
  • Employ inverse-gated decoupling NMR techniques to suppress NOE effects.
  • Validate observations with control experiments using non-deuterated ribose. Document all parameters (e.g., temperature, pH) to enable cross-study comparisons .

Q. What methodologies are most effective in resolving contradictory data regarding the metabolic pathways involving this compound?

Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo). Address this by:

  • Conducting tracer studies with this compound in parallel with [U-¹³C]ribose to distinguish pathway-specific flux.
  • Applying compartmental metabolic flux analysis (MFA) to quantify isotope redistribution in cellular subsystems.
  • Replicating experiments in multiple systems (e.g., cell cultures, animal models) and applying Bayesian statistical frameworks to reconcile discrepancies .

Q. How can researchers differentiate between enzymatic and non-enzymatic deuterium exchange in this compound during in vivo assays?

  • Use time-resolved LC-MS to track deuterium loss under physiological conditions.
  • Perform enzyme inhibition assays (e.g., with iodoacetamide to block thiol-dependent enzymes) to isolate non-enzymatic exchange.
  • Compare results with abiotic control experiments (e.g., buffer-only systems) to quantify background exchange rates .

Q. What strategies are recommended for integrating this compound into multi-omics studies to investigate ribose-phosphate isomerase activity?

  • Combine isotopic labeling with transcriptomics (RNA-seq) to correlate enzyme expression levels with metabolic flux.
  • Use stable isotope-resolved metabolomics (SIRM) to map deuterium incorporation into downstream nucleotides (e.g., ATP, GTP).
  • Apply machine learning algorithms to integrate omics datasets and identify regulatory nodes influenced by deuterium effects .

Q. Methodological Framework Table

Research StageKey Considerations for this compound StudiesSupporting Evidence
Synthesis Isotopic purity verification via NMR/MS; storage at -20°C
Characterization Cross-validation with 2D NMR and IRMS
Data Analysis Bayesian statistics for flux discrepancies
Ethics/Relevance Align with FINER criteria (Feasible, Novel)

Properties

IUPAC Name

(3R,4R,5R)-2-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-ROIYBNBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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